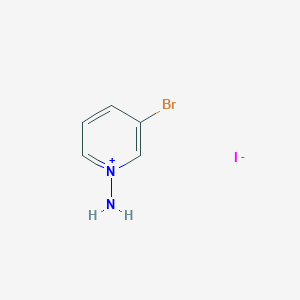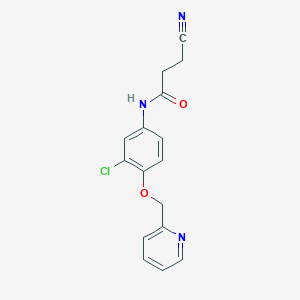![molecular formula C14H19NO4 B12104154 Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a methylbenzoate structure. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate typically involves the protection of the amino group with a Boc group. One common method is to react 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Deprotection: 5-amino-2-methylbenzoic acid.
Reduction: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzyl alcohol.
Oxidation: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can be compared with other Boc-protected amino compounds:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxy group, making it useful in different synthetic applications.
tert-Butyl 4-hydroxybenzylcarbamate: Contains a hydroxyl group on the benzyl ring, offering different reactivity and applications.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure but with a carboxylic acid group, used in different synthetic pathways.
These compounds share the common feature of having a Boc-protected amino group, but their unique functional groups and structures make them suitable for various specific applications in organic synthesis.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-10(8-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
InChI Key |
SKTJVWJCFAUWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)





![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)

![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
